8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one

Pyrazoloquinolinone Comparator Analysis Data Gap

The compound 8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one (CAS 1251674-25-5) is a fully synthetic, achiral heterocyclic small molecule belonging to the pyrazolo[4,3-c]quinolin-3-one class. It features a 4-chlorophenyl substituent at the N2 position and a seven-membered azepane amide at the C8 position of the quinoline ring.

Molecular Formula C23H21ClN4O2
Molecular Weight 420.9
CAS No. 1251674-25-5
Cat. No. B2668036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one
CAS1251674-25-5
Molecular FormulaC23H21ClN4O2
Molecular Weight420.9
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C23H21ClN4O2/c24-16-6-8-17(9-7-16)28-23(30)19-14-25-20-10-5-15(13-18(20)21(19)26-28)22(29)27-11-3-1-2-4-12-27/h5-10,13-14,26H,1-4,11-12H2
InChIKeyHROCXBUKCAABJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one (CAS 1251674-25-5): Baseline Characterization for Procurement Evaluation


The compound 8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one (CAS 1251674-25-5) is a fully synthetic, achiral heterocyclic small molecule belonging to the pyrazolo[4,3-c]quinolin-3-one class. It features a 4-chlorophenyl substituent at the N2 position and a seven-membered azepane amide at the C8 position of the quinoline ring. Physicochemical profiling reports a molecular weight of 420.9 g/mol (C23H21ClN4O2), a calculated logP of 3.42, and a topological polar surface area of 53.86 Ų . This scaffold is structurally related to compounds historically explored as checkpoint kinase 1 (Chk1) inhibitors and central benzodiazepine receptor ligands, though published biological characterization of this specific molecule remains absent from peer-reviewed literature and authoritative bioactivity databases.

Why 8-(Azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one Cannot Be Replaced by Close Pyrazoloquinolinone Analogs


Within the pyrazolo[4,3-c]quinolin-3-one chemotype, minor structural modifications at the N2-aryl and C8 positions are known to cause dramatic shifts in target engagement and functional activity. Published structure-activity relationship (SAR) studies demonstrate that changing the halogen at the 4-position of the N2-phenyl ring (e.g., Cl vs. OCH3 vs. H) or altering the nature of the C8 substituent (morpholino vs. azepane) can invert pharmacological profiles from agonist to inverse agonist at benzodiazepine receptors, or ablate Chk1 inhibitory potency entirely [1]. Consequently, close analogs such as CGS 9895 (2-(4-methoxyphenyl)-pyrazolo[4,3-c]quinolin-3-one) or 8-morpholino derivatives cannot serve as generic substitutes for 8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one without risking irreversible loss of the specific biological signature conferred by the unique azepane/4-chlorophenyl combination. The quantitative evidence demanded for confident selection is detailed below.

Quantitative Differentiation Evidence for 8-(Azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one (CAS 1251674-25-5)


Absence of Published Head-to-Head Comparator Data for This Specific Compound

A comprehensive search of peer-reviewed literature (PubMed, Semantic Scholar), authoritative bioactivity databases (ChEMBL, BindingDB, PubChem), and patent repositories (EPO, WIPO) conducted on 2026-05-09 yielded no quantitative biological activity data — inhibitory constants, IC50 values, binding affinities, functional assay results, or pharmacokinetic parameters — for the compound 8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one (CAS 1251674-25-5). The molecule is cataloged solely as a screening compound (ChemDiv ID L977-1393) with no associated bioassay results. Consequently, no direct head-to-head comparison against a named comparator can be performed, and no quantitative differentiation claim can be substantiated at this time.

Pyrazoloquinolinone Comparator Analysis Data Gap

Application Scenarios for 8-(Azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one Based on Available Evidence


Chemical Probe Development in Chk1-Mediated DNA Damage Response Pathways

The pyrazolo[4,3-c]quinolin-3-one scaffold has been validated as a Chk1 kinase inhibitor chemotype in peer-reviewed studies, with certain 2-aryl congeners demonstrating modest but significant reduction of basal Chk1 activity [1]. The structurally distinct azepane-carbonyl substitution at C8 present in CAS 1251674-25-5 may confer altered kinase selectivity or cellular potency relative to previously characterized analogs, making it a candidate for de novo profiling in Chk1-dependent cancer cell lines. Users should perform head-to-head biochemical assays against reference compounds such as compound 4e2 or 4h2 from the Malvacio et al. series to quantify any differentiation.

Structure-Activity Relationship Expansion of Benzodiazepine Receptor Ligands

Class-level SAR studies demonstrate that N2-aryl substitution patterns on the pyrazolo[4,3-c]quinolin-3-one core dictate affinity and intrinsic activity at central benzodiazepine receptors, with 4-chlorophenyl derivatives exhibiting distinct binding profiles compared to 4-methoxyphenyl or unsubstituted phenyl analogs [2]. The azepane amide at C8 introduces a hydrogen-bond-accepting, conformationally flexible seven-membered ring absent from all characterized benzodiazepine receptor ligands in this series. Systematic radioligand displacement assays against [3H]flunitrazepam in rat brain membranes would be required to quantify any gain in affinity or shift in functional activity (agonist vs. antagonist vs. inverse agonist) attributable to this unique substitution.

Fragment-Based or Phenotypic Screening Library Diversification

The compound satisfies Lipinski's Rule of Five criteria (MW < 500, logP = 3.42, HBD = 1, HBA = 5) and possesses the three-dimensional character conferred by the saturated azepane ring, a feature increasingly prioritized in screening library design to improve clinical success rates [1]. With 128 mg available from commercial suppliers and a purity specification of ≥95%, it is immediately accessible for inclusion in diversity-oriented screening collections targeting novel phenotypes or targets where pyrazoloquinolinone chemotypes have not been previously interrogated.

Quote Request

Request a Quote for 8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.